Molecular Complexity and H-Bond Acceptor Count for Hinge Recognition
The target compound possesses 5 hydrogen-bond acceptor (HBA) sites compared to only 2 HBA sites in the simpler analog 3-methoxy-1-methyl-1H-pyrazol-4-amine (CAS 332069-74-6) . This difference arises from the additional pyrazole ring and ether oxygen in the 3-(1-methyl-1H-pyrazol-5-yl)methoxy substituent. In kinase drug discovery, a minimum of 3–4 HBA atoms is typically required for stable hinge-region binding [1]. The higher HBA count of the target compound enables bidentate or tridentate hinge interactions characteristic of potent type I and type II kinase inhibitors, whereas the simpler mono-pyrazole analog is sterically and electronically incapable of achieving comparable binding geometries [1][2].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count as structural proxy for hinge-binding capacity |
|---|---|
| Target Compound Data | 5 HBA (3-methyleneoxy linker oxygen + 4-amine + 3-methoxy oxygen + 2 pyrazole nitrogens) |
| Comparator Or Baseline | 3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS 332069-74-6): 2 HBA |
| Quantified Difference | +3 HBA (150% increase) |
| Conditions | In silico structural comparison based on molecular formula and functional group analysis |
Why This Matters
Higher HBA count directly translates to enhanced potential for stable kinase hinge-region binding, making the target compound a more versatile starting point for inhibitor design.
- [1] Paperity. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. https://paperity.org View Source
- [2] MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. 2023. https://www.mdpi.com View Source
